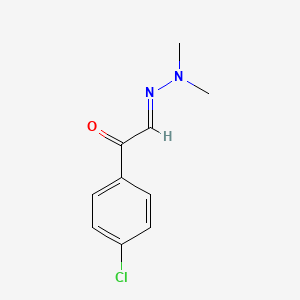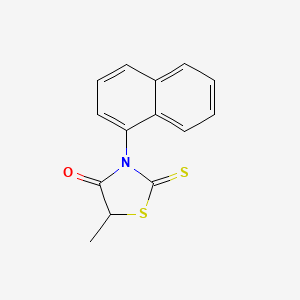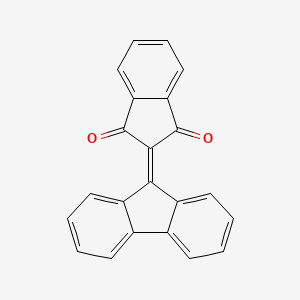
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of fluorenylidene derivatives These compounds are characterized by the presence of a fluorenylidene group attached to an indene-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of 9H-fluoren-9-one with indene-1,3-dione under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the two starting materials. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include fluorenone derivatives, fluorenyl derivatives, and various substituted fluorenylidene-indene-1,3-dione compounds .
Applications De Recherche Scientifique
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione depends on its specific application. For instance, in biological systems, the compound may interact with cellular components through its fluorenylidene moiety, which can intercalate with DNA or interact with proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: This compound shares the fluorenylidene group and has been studied for its antimicrobial properties.
(E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: Known for its fluorescent properties and potential use in biological imaging.
2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: Investigated for its applications in organic semiconductors.
Uniqueness
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione is unique due to its combination of the fluorenylidene and indene-1,3-dione moieties, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
13248-13-0 |
|---|---|
Formule moléculaire |
C22H12O2 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
2-fluoren-9-ylideneindene-1,3-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-11-5-6-12-18(17)22(24)20(21)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H |
Clé InChI |
DOAGMRPBBNUINB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


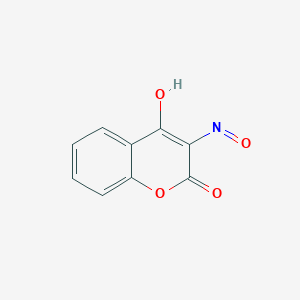

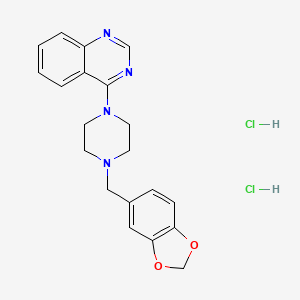
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)

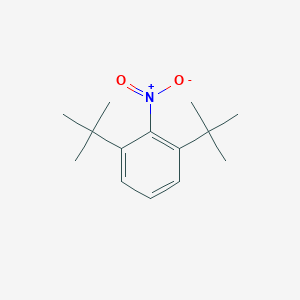
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)

![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)

